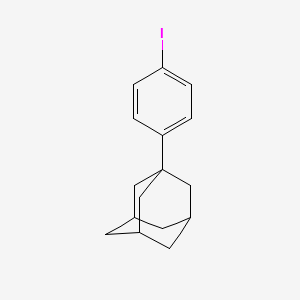
1-(4-Iodophenyl)adamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodophenyl)adamantane is a derivative of adamantane, a class of polycyclic hydrocarbons that have unique physical and chemical properties . It is used in the synthesis of a bimodal (micro/mesoporous) COF by coupling tetrakis-1,3,5,7-(4′-iodophenyl)adamantane with 4,4′-diethynylbiphenyl .
Molecular Structure Analysis
The molecular structure of 1-(4-Iodophenyl)adamantane is characterized by a high degree of symmetry . The phenyl group is eclipsed with one of the adamantane C—C bonds .Chemical Reactions Analysis
The wide range of radical-based functionalization reactions can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . The remnant palladium catalyst is still accessible and can be valorised in additional catalytic reactions like the hydrogenation of nitrostyrene .Physical And Chemical Properties Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry .Aplicaciones Científicas De Investigación
1. Polymer Science
- 1,3,5,7-Tetrakis(4-iodophenyl)adamantane, a derivative of 1-(4-Iodophenyl)adamantane, has been used to create highly cross-linked polymers with exceptional thermal stability. These materials begin to degrade at temperatures around 450 to 490°C in air (Reichert & Mathias, 1994).
2. Liquid Crystalline and Amorphous Systems
- Adamantane, with its excluded-volume core structure, is key in synthesizing liquid crystalline and amorphous molecular systems capable of vitrification upon thermal quenching. These systems exhibit various mesophases including smectic A, cholesteric, and nematic, depending on the side arms used (Chen et al., 1995).
3. Organic Chemistry
- Adamantane derivatives have been studied for their reactions with nitronium tetrafluoroborate, yielding 1-nitroadamantane and 1-fluoroadamantane as byproducts. This research contributes to understanding the reactivity of adamantane in organic synthesis (Olah et al., 1993).
4. Biocatalysis
- The use of directing groups has enabled the selective and efficient biocatalytic oxidation of unactivated adamantyl C-H bonds. This represents a significant advancement in the field of biocatalysis, showcasing the potential of adamantane frameworks in various applications (Sarkar et al., 2016).
5. Materials Science
- Adamantane-based structures, such as those derived from tetrakis(4-iodophenyl)adamantane, have been developed as stable organic azides. These materials have potential applications in material sciences, bioconjugations, and the development of energetic materials (Schilling & Bräse, 2007).
6. Photocatalysis
- Titanium dioxide photocatalysis of adamantane has been researched, with findings showing the yield of 1- and 2-adamantanol and adamantanone. This highlights the potential of adamantane in photocatalytic applications (Cermenati et al., 2003).
7. Nanotechnology
- Adamantane derivatives have been synthesized for the development of assemblies of porphyrin macrocycles. This has implications in nanolithography and the creation of topological structures at the nanoscale (Vainer et al., 2017).
Direcciones Futuras
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This opens up new possibilities for the development of novel methods for their preparation and to the polymerization reactions .
Propiedades
IUPAC Name |
1-(4-iodophenyl)adamantane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19I/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMVHLXCUOFVFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571921 |
Source


|
| Record name | 1-(4-Iodophenyl)tricyclo[3.3.1.1~3,7~]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)adamantane | |
CAS RN |
98611-00-8 |
Source


|
| Record name | 1-(4-Iodophenyl)tricyclo[3.3.1.1~3,7~]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

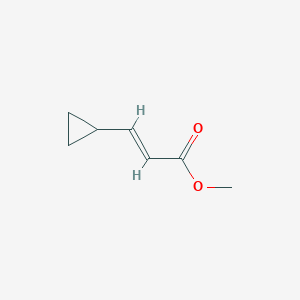
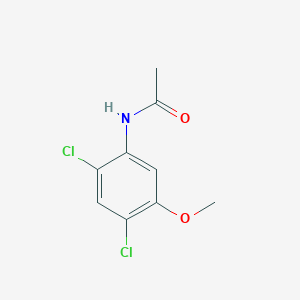
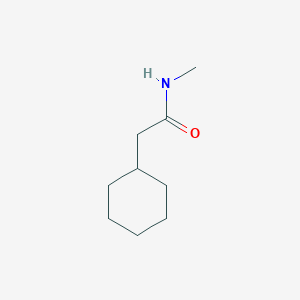
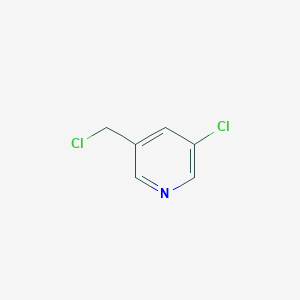


![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)
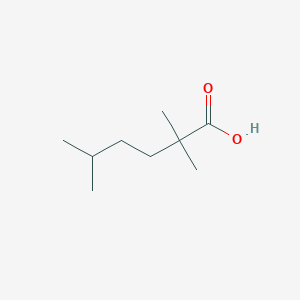

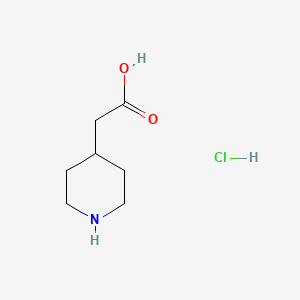
![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)